molecular formula C8H8ClN B1510158 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine CAS No. 126215-93-8

3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

Cat. No.: B1510158
CAS No.: 126215-93-8
M. Wt: 153.61 g/mol
InChI Key: YIQNGDVIVYLVIZ-UHFFFAOYSA-N
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Description

3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is a chemical compound belonging to the class of heterocyclic aromatic organic compounds It features a fused ring structure consisting of a cyclopentane ring and a pyridine ring, with a chlorine atom attached to the third position of the pyridine ring

Mechanism of Action

Target of Action

3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is a structural fragment of alkaloids . It exhibits a wide spectrum of biological activity, including hypoglycemic activity, antagonism of calcium channels, and inhibition of protein kinase FGFR1 . These targets play crucial roles in various biological processes such as glucose metabolism, calcium ion homeostasis, and cell signaling.

Mode of Action

The compound interacts with its targets through a series of chemical reactions. The multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives . This reaction represents a profound structural transformation .

Biochemical Pathways

The compound affects several biochemical pathways. The Knoevenagel condensation with aldehydes results in alkenes that are involved in the Stork alkylation with enamine . The obtained adducts undergo intramolecular cyclotransamination, forming salts containing the target bicyclic cyclopenta[b]pyridine structure . The addition of alkylating agents to the reaction mixture leads to the production of thioesters .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances could affect the compound’s stability and its interactions with its targets. For instance, the compound’s reactions involve the use of various reagents and catalysts, and these reactions could be sensitive to changes in environmental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine typically involves the cyclization of appropriate precursors. One common method is the cyclization of 3-chloro-2,4-pentadienamine with a suitable catalyst under controlled conditions. The reaction conditions often require heating and the presence of a strong acid or base to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4). These reactions typically occur under acidic conditions.

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as hydroxide ions (OH-) or alkyl halides.

Major Products Formed:

  • Oxidation: The major product of oxidation is this compound-1-oxide.

  • Reduction: The reduction product is typically this compound-1-ol.

  • Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine has several scientific research applications across different fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

  • Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and receptor binding.

  • Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Pyridine: A simple aromatic heterocycle with a nitrogen atom in the ring.

  • Quinoline: A fused benzene and pyridine ring system.

  • Isoquinoline: A structural isomer of quinoline with a different ring fusion pattern.

Properties

IUPAC Name

3-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN/c9-7-4-6-2-1-3-8(6)10-5-7/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQNGDVIVYLVIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90737959
Record name 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126215-93-8
Record name 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5-chloro-2-(pent-4-ynyl)pyrimidine (H. C. van der Plas, Tetrahedron 1989, 45, 5151-5162) (4.95 g (27.4 mmol) in nitrobenzene (50 ml) was heated to 210° C. for 1.5 hours under a continuous stream of nitrogen. The reaction was followed by TLC (silica gel, heptane: ethyl acetate=2:1; UV detection 254 nm). After completion, the reaction mixture was purified by flash chromatography on silica gel using a gradient of heptane/ethyl acetate=100:0 to 80:20 as the eluent. The 3-chloro-6,7-dihydro-5H-[1]pyrindine was obtained as a light brown solid (3.21 g, 76%); (calculated) C8H8ClN [153.61]; (found) [M+H]+=154.
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76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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